molecular formula C15H14N2O5 B2787297 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate CAS No. 868679-53-2

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate

Cat. No.: B2787297
CAS No.: 868679-53-2
M. Wt: 302.286
InChI Key: QHSBMHQCRRZLNS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which combines a pyridine ring with a benzoate ester, making it a subject of interest for various scientific studies.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-8-4-5-11(6-9(8)2)15(19)22-12-7-10(3)16-14(18)13(12)17(20)21/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSBMHQCRRZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce a carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate
  • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4-dimethylbenzoate is unique due to the presence of both methyl groups on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

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